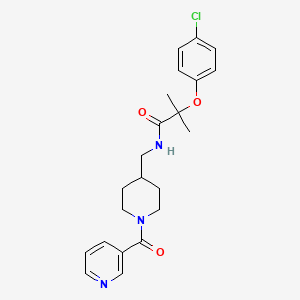

2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

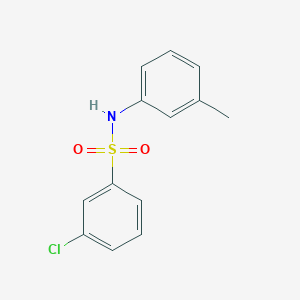

2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide, also known as JNJ-5207852, is a small molecule antagonist of the orexin-1 receptor (OX1R). Orexin receptors are involved in the regulation of wakefulness, appetite, and reward. JNJ-5207852 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, addiction, and depression.

Scientific Research Applications

Boron Reagents in Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides. 2-(4-Chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide can serve as a boron reagent in SM coupling reactions. These reactions allow the synthesis of diverse organic molecules, including pharmaceutical intermediates and natural products .

Medicinal Chemistry and Drug Design

Piperidine derivatives, such as 2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide , play a crucial role in drug discovery. Researchers explore their potential as building blocks for novel drugs. The piperidine ring imparts favorable pharmacokinetic properties, and modifications at different positions can lead to improved bioactivity. Investigating this compound’s interactions with biological targets could reveal new therapeutic avenues .

Anti-Tubercular Agents

In recent studies, researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The piperidine moiety in 2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide may contribute to its potential antimicrobial properties .

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O3/c1-22(2,29-19-7-5-18(23)6-8-19)21(28)25-14-16-9-12-26(13-10-16)20(27)17-4-3-11-24-15-17/h3-8,11,15-16H,9-10,12-14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWIEYABYJBCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)